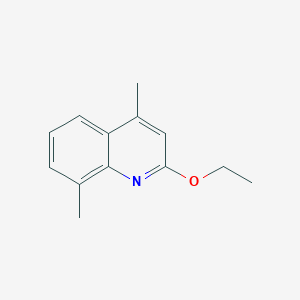
2-Ethoxy-4,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,8-dimethylquinoline (EDQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow crystalline solid with a melting point of 107-109°C. EDQ has gained significant attention in scientific research due to its diverse applications in various fields, including biochemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4,8-dimethylquinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The complex formation occurs through coordination of the nitrogen atom in the quinoline ring to the metal ion.
Effets Biochimiques Et Physiologiques
2-Ethoxy-4,8-dimethylquinoline has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxy-4,8-dimethylquinoline in laboratory experiments is its high sensitivity and selectivity for metal ions. However, one of the limitations of using 2-Ethoxy-4,8-dimethylquinoline is its potential toxicity, which may limit its use in certain biological systems.
Orientations Futures
There are several future directions for the use of 2-Ethoxy-4,8-dimethylquinoline in scientific research. One potential area of research is the development of new fluorescent probes based on 2-Ethoxy-4,8-dimethylquinoline for the detection of other metal ions, such as iron and calcium. Another potential area of research is the investigation of the neuroprotective effects of 2-Ethoxy-4,8-dimethylquinoline in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 2-Ethoxy-4,8-dimethylquinoline is a versatile compound with diverse applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and the study of biochemical and physiological processes. Further research on 2-Ethoxy-4,8-dimethylquinoline is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-4,8-dimethylquinoline can be achieved through several methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer synthesis. The most common method for 2-Ethoxy-4,8-dimethylquinoline synthesis is the Skraup reaction, which involves the condensation of aniline, glycerol, and ethyl acetate in the presence of a catalyst, such as sulfuric acid, and a source of nitrogen, such as nitrobenzene.
Applications De Recherche Scientifique
2-Ethoxy-4,8-dimethylquinoline has been extensively studied for its scientific research applications, particularly in the field of biochemistry. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological systems. 2-Ethoxy-4,8-dimethylquinoline has also been used as a reagent for the determination of amino acids and peptides in complex mixtures.
Propriétés
Numéro CAS |
15113-01-6 |
|---|---|
Nom du produit |
2-Ethoxy-4,8-dimethylquinoline |
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-ethoxy-4,8-dimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-4-15-12-8-10(3)11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3 |
Clé InChI |
MYOOFSYPOPYDJY-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=CC=C2C(=C1)C)C |
SMILES canonique |
CCOC1=NC2=C(C=CC=C2C(=C1)C)C |
Autres numéros CAS |
15113-01-6 |
Synonymes |
4,8-Dimethyl-2-ethoxyquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



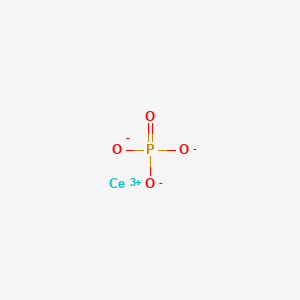
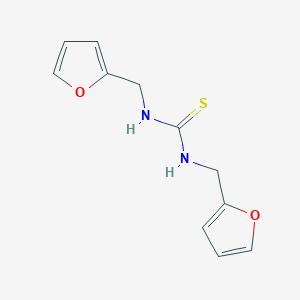
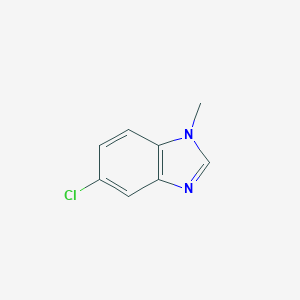
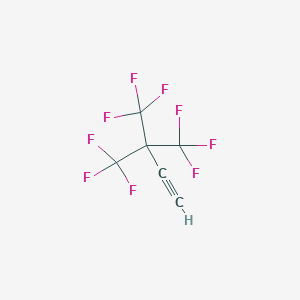
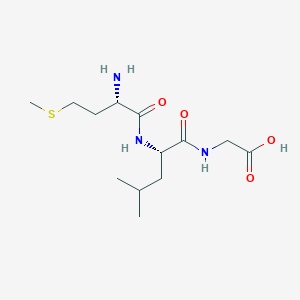
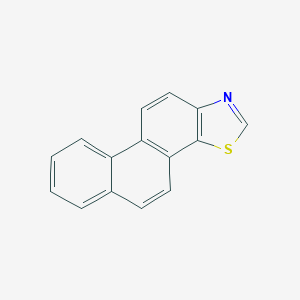
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
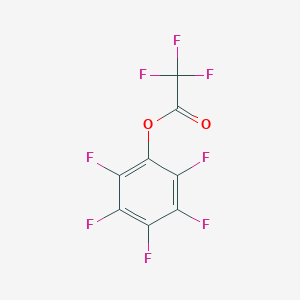
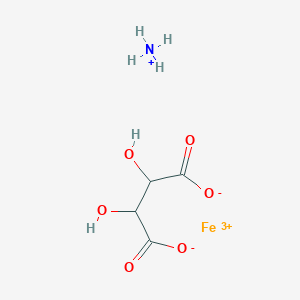

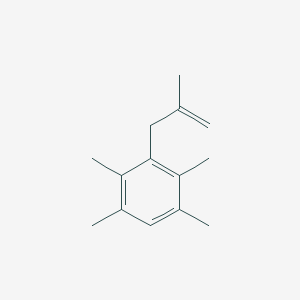

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
